molecular formula C14H22ClN3 B1427597 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine CAS No. 1306199-31-4

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine

Cat. No.: B1427597
CAS No.: 1306199-31-4
M. Wt: 267.8 g/mol
InChI Key: JLZRCEKHCFNXRG-UHFFFAOYSA-N
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Description

“1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine” is a chemical compound with the CAS Number: 1306199-31-4 . It has a molecular weight of 267.8 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, the synthesis of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one involved the use of FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . Another study reported the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives using reductive amination in the presence of elemental sodium triacetoxyborohydride .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H22ClN3/c1-14(2,16)11-17-7-9-18(10-8-17)13-5-3-12(15)4-6-13/h3-6H,7-11,16H2,1-2H3 . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 267.8 . The storage temperature is normal .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : The synthesis of novel 1,2,4-triazole derivatives, including those with a chlorophenyl piperazine moiety, has been explored. These compounds have shown promising antimicrobial activities against various microorganisms (Bektaş et al., 2007).

  • Antitumor Activity : Compounds with a chlorophenyl piperazine structure have been evaluated for antitumor activity. Notably, certain derivatives have shown effectiveness against breast cancer cells, suggesting potential as anticancer agents (Yurttaş et al., 2014).

Synthesis and Chemical Properties

  • Synthesis of Medicinal Intermediates : The compound has been used in the synthesis of medicinal intermediates, particularly in the preparation of various 1,4-N,N-substituted piperazines, indicating its role in pharmaceutical synthesis (Xue Weiliang, 2008).

  • Synthesis of Complex Compounds : Its use in the synthesis of complex organic compounds, like triazoles and oxadiazoles, has been documented. These synthesized compounds have diverse applications, including in the fields of organic chemistry and material science (M. Wujec & R. Typek, 2023).

Applications in Photochemistry and Luminescence

  • Photo-induced Electron Transfer : Piperazine substituted naphthalimides, including those with chlorophenyl groups, have been studied for their luminescent properties and photo-induced electron transfer capabilities. This indicates potential applications in photophysical studies and materials science (Jiaan Gan et al., 2003).

Crystallography and Material Science

  • Crystal Structure Analysis : The compound has been used in crystallography to analyze the structure of various salts and polymorphs. This research is crucial in understanding the material properties and potential applications in material science (M. Jotani et al., 2018).

Mechanism of Action

This compound is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a potential carcinogen .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c1-14(2,16)11-17-7-9-18(10-8-17)13-5-3-12(15)4-6-13/h3-6H,7-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZRCEKHCFNXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine
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1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine
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1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine

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